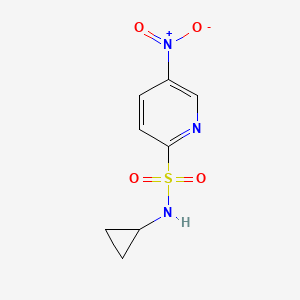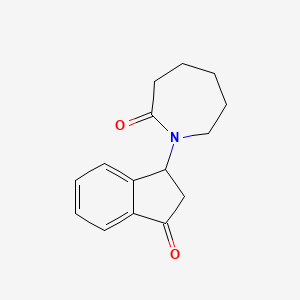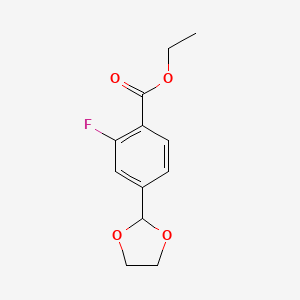
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate typically involves the esterification of 4-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain proteins, leading to increased potency and selectivity.
類似化合物との比較
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can be compared to other similar compounds, such as:
Ethyl 4-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom, which can result in different chemical and biological properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol: The alcohol analog, which can be used in different synthetic applications.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
特性
分子式 |
C12H13FO4 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
InChIキー |
UFNCGVDSSJNWCI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


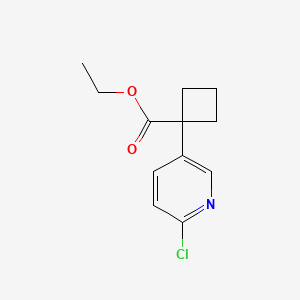
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

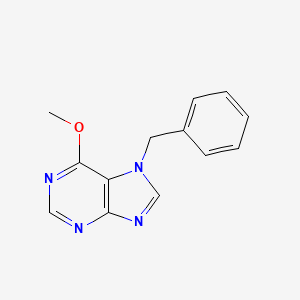
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
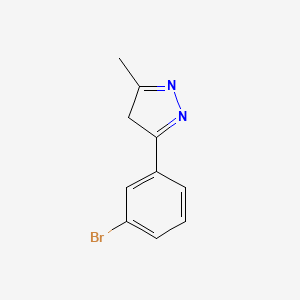
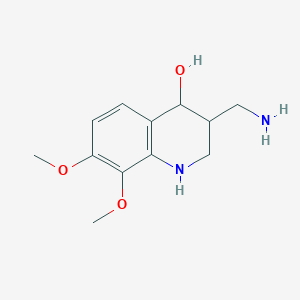


![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
